2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile

Description

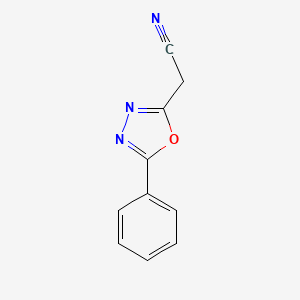

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with an acetonitrile group and at the 5-position with a phenyl ring. Its molecular formula is C₁₀H₇N₃O, and its structure is characterized by the presence of both electron-withdrawing (oxadiazole, nitrile) and aromatic (phenyl) groups, which confer unique physicochemical and biological properties .

Synthesis: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, S-alkylation of 4-chloro-6-methylpyrimidine-2-thiol with 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole in tetrahydrofuran yields bis-heterocyclic conjugates . Another method involves reacting intermediates like 5-phenyl-1,3,4-oxadiazole-2-thiol with chloroacetonitrile under basic conditions (e.g., triethylamine in acetonitrile) .

The nitrile group enhances reactivity, enabling further functionalization, such as hydrolysis to carboxylic acids or coupling with other pharmacophores .

Properties

IUPAC Name |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUIOYOICNVIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile typically involves the cyclization of benzohydrazide derivatives. One common method includes the reaction of benzohydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . Another approach involves the reaction of hydrazide analogs with appropriate reagents under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and scaling up the reaction, are likely applied to produce this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of compounds related to the oxadiazole scaffold on various enzymes:

- Acetylcholinesterase (AChE) : Research indicates that derivatives of the oxadiazole scaffold exhibit potent inhibition of AChE, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. For instance, compounds derived from the 5-phenyl-1,3,4-oxadiazole structure demonstrated IC values in the low micromolar range against AChE and butyrylcholinesterase (BChE) .

Neuroprotective Effects

The neuroprotective properties of oxadiazole derivatives have been explored in various contexts. Compounds based on this scaffold have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for conditions like ischemic stroke .

Lead Compound Development

The unique structural features of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile make it an attractive lead compound for developing new drugs targeting neurological disorders. Its ability to inhibit key enzymes involved in neurodegeneration positions it as a candidate for further optimization and testing .

Synthesis of Novel Derivatives

The synthesis of novel derivatives based on the oxadiazole framework has been a focus in medicinal chemistry. By modifying substituents on the phenyl ring or the oxadiazole moiety, researchers can enhance bioactivity and selectivity against specific targets. This approach has led to the identification of compounds with improved pharmacological profiles .

Case Study 1: Inhibition of Notum Carboxylesterase

A study identified potent inhibitors of Notum carboxylesterase using derivatives of the oxadiazole scaffold. Notum is implicated in the regulation of Wnt signaling pathways associated with various cancers and neurodegenerative diseases. The research demonstrated that modifications to the oxadiazole structure could significantly enhance inhibitory activity .

Case Study 2: Multifunctional Agents Against Alzheimer’s Disease

Research involving multifunctional agents derived from the 5-phenyl-1,3,4-oxadiazole structure showed promising results against multiple targets relevant to Alzheimer's disease. These compounds exhibited dual inhibition profiles against AChE and BChE, suggesting their potential as multi-target-directed ligands (MTDLs) for treating complex diseases .

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular pathways and targets can vary, but common mechanisms include enzyme inhibition, receptor binding, and disruption of cellular processes .

Comparison with Similar Compounds

This section compares 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogs and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

*Yields vary based on substituents and reaction conditions.

†Higher melting points correlate with methoxy substituents (e.g., 4-methoxyphenyl: 160°C) .

‡Melting points depend on substituents (e.g., 4-Br: 147°C; 4-CH₃: 152°C) .

Key Observations :

- Core Heterocycle Influence :

- 1,3,4-Oxadiazole : Exhibits strong electron-withdrawing effects, enhancing stability and reactivity for further derivatization .

- 1,2,4-Triazole : The triazole ring introduces additional hydrogen-bonding sites, improving solubility and biological interactions .

- 1,3-Oxazole : Less electronegative than oxadiazole, resulting in lower melting points and altered electronic properties .

- Substituent Effects :

Antioxidant Activity :

- Oxadiazole-acetamide derivatives (e.g., imidazol-1-yl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide) demonstrated IC₅₀ = 12–18 µM in DPPH assays, comparable to ascorbic acid (IC₅₀ = 10 µM) .

Anticancer Potential:

- 1,3,4-Oxadiazole-chalcone hybrids inhibited leukemia cell growth (IC₅₀ = 3.5–8.2 µM) by targeting EGFR pathways .

- Thiazole derivatives (e.g., 4-chloro-substituted) exhibited lower efficacy (IC₅₀ = 50–100 µM) .

Antimicrobial Activity :

- Oxadiazole-based compounds are more potent against Gram-positive bacteria (MIC = 2–8 µg/mL) than triazole derivatives (MIC = 16–32 µg/mL) due to enhanced membrane penetration .

Biological Activity

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and potential anticancer properties based on recent research findings.

The chemical structure of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 7256-51-1

- Molecular Weight : 185.18 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of oxadiazole derivatives, including 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 50 µg/mL | |

| Klebsiella pneumoniae | 100 µg/mL | |

| Bacillus cereus | 75 µg/mL |

The MIC values indicate that the compound exhibits better activity against Gram-positive bacteria compared to Gram-negative bacteria.

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives are also noteworthy. Compounds in this class have shown the ability to scavenge free radicals and inhibit oxidative stress.

Table 2: Antioxidant Activity Assays

| Compound | FRAP Value (µmol FeSO/g) | DPPH Scavenging Activity (%) | Reference |

|---|---|---|---|

| 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile | 2207.25 | 85% |

The results suggest that this compound possesses strong antioxidant capabilities, which may contribute to its overall biological efficacy.

Potential Anticancer Activity

Emerging research indicates that oxadiazole derivatives may also possess anticancer properties. In vitro studies have shown that certain oxadiazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 3: Anticancer Activity Against Different Cell Lines

These findings indicate that further exploration of this compound could lead to the development of novel anticancer agents.

Case Studies

A recent study investigated the synthesis and biological evaluation of various oxadiazole derivatives, including 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile. The study utilized high-throughput screening methods to assess antibacterial and anticancer activities. The results demonstrated promising activity against both bacterial strains and cancer cell lines, highlighting the potential therapeutic applications of this class of compounds .

Q & A

Q. Why do Z/E isomer ratios vary in oxadiazole derivatives, and how are they controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.